Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Overview
Description
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- is a chemical compound with the molecular formula C₁₇H₁₅ClN₂O₃S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonyl chloride group attached to an oxazole ring, which is further substituted with a dimethylamino phenyl group. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- typically involves the condensation of 4-chlorosulfonyl- and 4-fluorosulfonyl-benzoyl chlorides with p-dimethylamino-α-aminoacetophenone. This is followed by cyclodehydration of the resulting amides to form the desired product . The reaction conditions often include the use of solvents such as toluene, ethanol, and dimethylformamide (DMF), which facilitate the cyclodehydration process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process allows for the production of benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- in quantities sufficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reaction conditions typically involving organic solvents and mild heating.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary, but they generally involve the use of oxidizing or reducing agents under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death) . The compound’s fluorescent properties are attributed to intramolecular charge transfer, which is influenced by the solvent environment .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the oxazole and dimethylamino groups.
Toluenesulfonyl Chloride: Similar structure but with a methyl group on the benzene ring, making it a solid at room temperature and easier to handle.
Uniqueness
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- is unique due to its combination of a benzenesulfonyl chloride group with an oxazole ring and a dimethylamino phenyl group. This structure imparts specific chemical properties, such as solvatochromism and the ability to inhibit CA IX, which are not observed in simpler analogs .
Properties
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20(2)14-7-3-12(4-8-14)16-11-19-17(23-16)13-5-9-15(10-6-13)24(18,21)22/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFCZUDGNCOQCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436799 | |
Record name | Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138219-55-3 | |
Record name | Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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